molecular formula C8H14N2O2 B1597451 3-methy-5-isobutylhydantion CAS No. 675854-31-6

3-methy-5-isobutylhydantion

Cat. No.: B1597451
CAS No.: 675854-31-6
M. Wt: 170.21 g/mol
InChI Key: DNVRXRZRFLFWAM-UHFFFAOYSA-N
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Description

Contextualization within the Hydantoin (B18101) Chemical Class

Hydantoins, generically known as imidazolidine-2,4-diones, are a significant class of non-aromatic heterocyclic compounds. nih.govnih.gov The core structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. chemeurope.com This scaffold is derived from the reaction of a glycolic acid and urea (B33335). chemeurope.comwikipedia.org The hydantoin ring is a versatile scaffold in medicinal chemistry due to its five potential substitution sites, and its capacity to act as both a hydrogen bond donor and acceptor, allowing for interaction with various biological targets. nih.govekb.eg

3-Methyl-5-isobutylhydantoin is a disubstituted derivative of this parent ring. echemi.com The "3-methyl" designation indicates a methyl group attached to one of the nitrogen atoms of the ring, while the "5-isobutyl" indicates an isobutyl group attached to a carbon atom of the ring. These alkyl substitutions significantly influence the compound's properties, such as its lipophilicity and steric profile, compared to the unsubstituted hydantoin parent molecule.

Physicochemical Properties of 3-Methyl-5-isobutylhydantoin

PropertyValue
Molecular FormulaC8H14N2O2 echemi.com
Molecular Weight170.21 g/mol echemi.com
Exact Mass170.105527694 g/mol echemi.com
CAS Number675854-31-6 echemi.com

Historical Overview of Hydantoin Chemistry and its Evolution Towards Functionalized Derivatives

The history of hydantoin chemistry dates back to the 19th century. wikipedia.orgajptonline.com Adolf von Baeyer first isolated the parent compound, hydantoin, in 1861 during his research on uric acid, by hydrogenating allantoin. wikipedia.orgsrrjournals.com A few years later, in 1873, Friedrich Urech developed the first synthesis of a hydantoin derivative, 5-methylhydantoin, from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674). wikipedia.orgsrrjournals.com This reaction is now known as the Urech hydantoin synthesis.

A significant advancement in the synthesis of hydantoins was the Bucherer–Bergs reaction, discovered in the early 20th century. wikipedia.orgnih.gov This multicomponent reaction, which typically uses a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate, became one of the most convenient and widely used methods for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub Over the 20th and into the 21st century, research has focused on developing new synthetic routes and functionalizing the hydantoin scaffold at its various positions (N-1, N-3, and C-5). srrjournals.comrsc.org This has led to a vast library of derivatives, including those with alkyl, aryl, spiro, and fused ring systems, each designed to explore and optimize the molecule's chemical and biological properties. srrjournals.comresearchgate.net

Key Milestones in Hydantoin Chemistry

YearDiscoveryResearcher(s)
1861First isolation of hydantoinAdolf von Baeyer wikipedia.orgajptonline.com
1873First synthesis of a hydantoin derivative (5-methylhydantoin)Friedrich Urech wikipedia.orgsrrjournals.com
1929/1934Development of the Bucherer-Bergs reactionHans Theodor Bucherer & Hans Bergs nih.govencyclopedia.pub
1913Confirmation of the cyclic structure of hydantoinsDorothy Hahn wikipedia.orgsrrjournals.com

Significance of Alkyl-Substituted Hydantoins in Advanced Chemical Disciplines

Alkyl-substituted hydantoins are a cornerstone of modern medicinal and agrochemical research. The nature and position of the alkyl substituents on the hydantoin ring are crucial for determining the compound's biological activity. researchgate.netacs.org The introduction of alkyl groups can modulate properties such as solubility, lipophilicity, and steric interactions with biological targets. acs.org

In medicinal chemistry, alkyl-substituted hydantoins have been investigated for a wide range of pharmacological effects. ekb.eg They form the basis of a class of anticonvulsant drugs, with phenytoin (B1677684) being a prominent example, although it is an aryl-substituted, not alkyl-substituted, hydantoin. wikipedia.orgsrrjournals.com However, other derivatives with alkyl groups have shown potential as anticonvulsants, antimicrobials, anti-inflammatories, and anticancer agents. ekb.egacs.org For instance, research has explored the synthesis and antitumor evaluation of compounds structurally related to 3-methyl-5-isobutylhydantoin, such as 3-(2-chloroethyl)-5-isobutyl-hydantoin. koreascience.kr Furthermore, N-halogenated hydantoins with alkyl substitutions, like dichlorodimethylhydantoin (DCDMH), are utilized as potent biocides and disinfectants. wikipedia.org The versatility and synthetic accessibility of alkyl-substituted hydantoins ensure their continued importance in the development of new functional molecules for various advanced chemical disciplines. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVRXRZRFLFWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297410
Record name 5-isobutyl-3-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675854-31-6
Record name 5-isobutyl-3-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 5 Isobutylhydantoin and Analogous Hydantoin Systems

Classical Synthetic Routes to Hydantoin (B18101) Scaffolds

The traditional methods for synthesizing hydantoins have been cornerstones of heterocyclic chemistry for over a century. These routes are valued for their reliability and the accessibility of their starting materials.

The Bucherer-Bergs reaction, first reported in the early 20th century, is a prominent multicomponent reaction for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govnih.govencyclopedia.pub The reaction typically involves heating a ketone or an aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. alfa-chemistry.comwikipedia.org This one-pot synthesis is highly efficient for creating a wide variety of hydantoins from readily available carbonyl compounds. nih.gov

The mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. alfa-chemistry.com This intermediate then reacts with ammonia (B1221849), derived from ammonium carbonate, to form an α-aminonitrile. The aminonitrile subsequently undergoes a reaction with carbon dioxide, also from the decomposition of ammonium carbonate, to form a cyano-carbamic acid intermediate, which then cyclizes. wikipedia.org The final step is a rearrangement to the stable hydantoin ring. wikipedia.org

For the synthesis of 5-alkyl-substituted hydantoins, such as those with an isobutyl group, the corresponding aldehyde (isovaleraldehyde) would be the starting material. For 5,5-disubstituted hydantoins, a ketone is used. encyclopedia.pub A modification of this reaction for the synthesis of 5-methyl-5-benzyl hydantoin, a compound structurally analogous to an alkyl-substituted hydantoin, was achieved by reacting phenylacetone (B166967) with sodium cyanide and ammonium carbonate at 60°C. mdpi.com

Starting KetoneReagentsSolventConditionsProductYieldReference
PhenylacetoneNaCN, (NH₄)₂CO₃50% Ethanol60°C, 24h5-Methyl-5-benzyl hydantoin69.3% mdpi.com
BenzophenoneKCN, (NH₄)₂CO₃Propylene Glycol110°C5,5-Diphenylhydantoin (Phenytoin)91-96% nih.gov
AcetoneKCN, (NH₄)₂CO₃60% Ethanol60-70°C5,5-DimethylhydantoinHigh nih.gov

The Strecker synthesis, originally developed for the preparation of α-amino acids, provides a foundational route to α-aminonitriles, which are key intermediates that can be diverted to form hydantoins. organic-chemistry.orgwikipedia.org The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide. wikipedia.orgmasterorganicchemistry.com

To form a hydantoin from a Strecker intermediate, the resulting α-aminonitrile is typically reacted with a source of cyanate (B1221674), such as potassium cyanate, or with an isocyanate. This forms an α-ureido nitrile, which can then undergo intramolecular cyclization under acidic or basic conditions to yield the hydantoin ring. This approach allows for the introduction of substituents at the N-1 and N-3 positions depending on the choice of reagents. For example, reacting an aminonitrile with an alkyl isocyanate can lead to an N-3 alkyl-substituted hydantoin.

While the Bucherer-Bergs reaction is often more direct, the Strecker-derived route offers modularity, allowing for the synthesis of a wider variety of substituted hydantoins. uq.edu.au

The cyclization of α-ureido derivatives is a fundamental and widely used method for forming the hydantoin ring. nih.gov This approach is central to the Urech hydantoin synthesis, which involves the reaction of an α-amino acid with potassium cyanate to form an N-carbamoyl amino acid (an α-ureido acid), followed by acid-catalyzed cyclization. ikm.org.myresearchgate.netrsc.org

The synthesis typically begins with the esterification of an α-amino acid, followed by reaction with potassium cyanate to produce the ureido ester. ikm.org.my The final step is an acid-catalyzed intramolecular condensation, usually with hydrochloric acid, which closes the ring to form the hydantoin. ikm.org.myresearchgate.net This method is highly effective for producing 5-substituted hydantoins, where the substituent is derived from the side chain of the starting amino acid. For instance, using leucine (B10760876) would lead to a 5-isobutylhydantoin.

Researchers have optimized the conditions for this cyclization. For example, in the synthesis of hydantoin from a glycine-derived ureido derivative, 37% v/v hydrochloric acid provided the best yield, while sulfuric acid was found to be ineffective. ikm.org.my

Ureido Precursor Derived FromCyclization ConditionsProductYieldReference
Glycine37% v/v HCl, steam bathHydantoin93% ikm.org.my
Alanine (B10760859)37% v/v HCl, steam bath5-Methylhydantoin85% ikm.org.my
Phenylalanine37% v/v HCl, steam bath5-Benzylhydantoin91% ikm.org.my

Modern and Green Chemistry Approaches in Hydantoin Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign and efficient methodologies. These principles have been applied to hydantoin synthesis, leading to innovative techniques that reduce solvent use, energy consumption, and waste generation.

Mechanochemistry, which uses mechanical energy (such as ball milling or grinding) to induce chemical reactions, has emerged as a powerful green chemistry tool. rsc.org This technique has been successfully applied to the synthesis of 3,5-disubstituted hydantoins, often proceeding in the absence of a solvent. acs.orgnih.gov

One such method involves the one-pot/two-step mechanochemical reaction of an α-amino ester hydrochloride with 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The first step forms an imidazole-carboxamido intermediate, and the subsequent addition of a second amino ester leads to the formation of an unsymmetrical urea (B33335). This urea intermediate then cyclizes under the same milling conditions to yield the 3,5-disubstituted hydantoin. acs.org This solvent-free approach has been used to prepare a variety of hydantoin derivatives in good yields. mdpi.comacs.org The use of poly(ethylene) glycols (PEGs) as grinding-assisting agents has also been explored to improve reaction efficiency. mdpi.com

Reactant 1Reactant 2MethodConditionsProduct TypeYieldReference
α-Amino Methyl EsterAlkyl IsocyanateGrindingRoom Temp3,5-Disubstituted HydantoinGood rsc.org
Amino Ester HClCDI, then 2nd Amino EsterBall Milling450 rpm, 2h3,5-Disubstituted Hydantoin63% acs.org
DipeptideCDIBall Milling450 rpm, 2h5-Substituted-3-(methoxycarbonyl)alkyl-hydantoinModerate acs.org

Beyond mechanochemistry, other green approaches have been developed for hydantoin synthesis. Solvent-free reactions can be conducted by simply grinding the solid reactants together at room temperature. For instance, 5,5-disubstituted hydantoins and thiohydantoins have been prepared by grinding benzil (B1666583) with urea or thiourea (B124793) and sodium hydroxide (B78521) in a pestle and mortar, achieving moderate to excellent yields without any solvent. researchgate.nettandfonline.com

Catalytic systems offer another avenue for improving the efficiency and sustainability of hydantoin synthesis. Palladium-catalyzed reactions, for example, have been used to construct the hydantoin ring from aldehydes, various ureas, and carbon monoxide. nih.gov More recently, enantioselective catalytic versions of the Urech hydantoin synthesis have been developed, allowing for the asymmetric synthesis of chiral thiohydantoins. rsc.orgrsc.org Another innovative catalytic method involves the oxidative carbonylation of α-amino amides using a tungsten carbonyl catalyst to produce hydantoins in good to excellent yields. acs.org These catalytic methods often operate under mild conditions and offer high selectivity, representing a significant advancement over classical stoichiometric approaches. rsc.orgacs.org

Stereoselective Synthesis of Chiral Hydantoin Derivatives

The asymmetric synthesis of hydantoins is crucial for developing enantiomerically pure compounds, as the biological activity often resides in a single enantiomer. Several strategies have been developed to control the stereochemistry at the C-5 position of the hydantoin ring.

One effective method for the enantioselective synthesis of 5-monosubstituted hydantoins involves the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic alkene at the 5-position. rsc.org This approach has been successfully implemented using various metal catalysts, including palladium, rhodium, and iridium, in combination with chiral phosphine (B1218219) ligands, achieving high yields and enantiomeric excesses. rsc.org For instance, rhodium-catalyzed hydrogenation has been reported to yield enantioenriched hydantoins in up to 99% yield and 97% enantiomeric excess (ee). rsc.org

Another innovative approach is the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas. rsc.orgrsc.org This method provides a single-step route to 5-monosubstituted hydantoins with high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). rsc.org Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol intermediate, which dictates the stereochemical outcome. rsc.orgrsc.org

The classic Bucherer–Bergs reaction, a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium carbonate, is a versatile method for producing 5-substituted hydantoins. mdpi.comopenmedscience.com While traditionally yielding racemic products, modern adaptations and diastereoselective variations, such as the Strecker reaction using chiral auxiliaries like (R)-(-)-phenylglycinol, have enabled the synthesis of scalemic dialkylhydantoins.

Furthermore, domino cyclization reactions have emerged as a powerful tool. For example, a chiral phosphoric acid-catalyzed domino cyclization of N,N′-dialkyl thioureas with β,γ-unsaturated α-ketoesters has been developed to synthesize chiral thiohydantoins containing a quaternary stereocenter with high yields and excellent enantioselectivities (up to 97% ee). rsc.org

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Hydantoins
MethodCatalyst/ReagentTypical YieldEnantiomeric Excess (ee) / Enantiomeric Ratio (e.r.)Reference
Asymmetric HydrogenationRhodium / Chiral Phosphine LigandUp to 99%Up to 97% ee rsc.org
Asymmetric HydrogenationIridium / Chiral Phosphine LigandUp to 99%Up to 98% ee rsc.org
Condensation of Glyoxals and UreasChiral Phosphoric AcidUp to 99%Up to 98:2 e.r. rsc.org
Domino CyclizationChiral Phosphoric AcidHighUp to 97% ee rsc.org

Derivatization Strategies for 3-Methyl-5-isobutylhydantoin Analogues

Derivatization of the hydantoin scaffold is essential for creating analogues with diverse properties. The N-1, N-3, and C-5 positions are all amenable to chemical modification. thieme-connect.de

The nitrogen atoms of the hydantoin ring can be selectively functionalized through alkylation and acylation reactions. The N-3 proton is more acidic than the N-1 proton, making N-3 alkylation generally more facile under basic conditions. thieme-connect.dejst.go.jp

N-3 Alkylation: Treatment of a 5-substituted hydantoin with an alkyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) typically results in alkylation at the N-3 position. rsc.org This regioselectivity is driven by the higher acidity of the N-3 proton due to its position between two carbonyl groups. thieme-connect.de

N-1 Alkylation: Selective alkylation at the N-1 position is more challenging and often requires specific strategies. One approach involves the protection of the N-3 position, followed by alkylation at N-1 and subsequent deprotection. thieme-connect.de Alternatively, direct N-1 selective alkylation has been achieved using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). jst.go.jp This method has proven effective for a range of hydantoins and alkyl halides. jst.go.jp

N-Acylation: Similar to alkylation, acylation reactions can be directed to the nitrogen atoms of the hydantoin ring to introduce various functional groups.

Table 2: Conditions for Selective N-Alkylation of Hydantoins
Target PositionBaseSolventKey StrategyReference
N-3Sodium Hydride (NaH)Dimethylformamide (DMF)Exploits higher acidity of N-3 proton. rsc.org
N-1Potassium tert-butoxide (tBuOK)Tetrahydrofuran (THF)Direct selective alkylation. jst.go.jp
N-1Potassium hexamethyldisilazide (KHMDS)Tetrahydrofuran (THF)Direct selective alkylation. jst.go.jp
N-1--Protection of N-3, alkylation, then deprotection. thieme-connect.de

The C-5 position of the hydantoin ring is a key site for introducing diversity and creating analogues with different side chains. The reactivity of this position is central to many synthetic strategies.

The Bucherer-Bergs reaction and its modifications are primary methods for introducing substituents at the C-5 position by starting with a corresponding aldehyde or ketone. openmedscience.commdpi.com For example, using isovaleraldehyde (B47997) in a Bucherer-Bergs synthesis would lead to the formation of 5-isobutylhydantoin.

For pre-formed hydantoin rings, the C-5 position behaves like a reactive methylene (B1212753) group, making it suitable for base-catalyzed Knoevenagel condensation reactions with aldehydes. thieme-connect.de This reaction results in the formation of 5-alkylidenehydantoins, which can serve as intermediates for further transformations, such as the asymmetric hydrogenation mentioned previously. rsc.orgthieme-connect.de

Chemical Reactivity and Transformation Pathways of 3 Methyl 5 Isobutylhydantoin

Ring-Opening and Ring-Closing Reactions of the Hydantoin (B18101) Moiety

The hydantoin ring of 3-methyl-5-isobutylhydantoin is susceptible to cleavage, particularly under hydrolytic conditions. This process is of significant interest as it represents a key transformation pathway.

Alkaline Hydrolysis:

Under basic conditions, the hydantoin ring can undergo hydrolysis to form N-carbamoyl-N-methylleucine, which can be further hydrolyzed to yield N-methylleucine. This reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, typically at the C-4 position, leading to the opening of the ring. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the concentration of the base.

Step 1: Ring Opening: 3-Methyl-5-isobutylhydantoin reacts with a hydroxide ion to form the corresponding hydantoic acid intermediate, N-(1-carboxy-3-methylbutyl)-N-methylurea.

Step 2: Decarboxylation and Hydrolysis: Subsequent heating or prolonged exposure to basic conditions can lead to the breakdown of the hydantoic acid to N-methylleucine, carbon dioxide, and ammonia (B1221849).

The kinetics of alkaline hydrolysis of similar hydantoin derivatives have been studied, revealing that the reaction is typically first order with respect to both the hydantoin and the hydroxide ion concentration.

Acidic Hydrolysis:

Acid-catalyzed hydrolysis of the hydantoin ring is also possible, generally requiring more forcing conditions than alkaline hydrolysis. The mechanism involves protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. This pathway ultimately leads to the formation of N-methylleucine and its corresponding ammonium (B1175870) salt.

Ring-Closing Reactions:

The synthesis of 3-methyl-5-isobutylhydantoin itself is a ring-closing reaction. One common method is the Bucherer-Bergs reaction, starting from isovaleraldehyde (B47997), potassium cyanide, and ammonium carbonate, followed by methylation at the N-3 position. Another route involves the reaction of N-methylleucine with an isocyanate, followed by acid-catalyzed cyclization. These synthetic routes highlight the thermodynamic stability of the hydantoin ring under specific conditions.

Reactions Involving the Imide and Carbonyl Functionalities

The imide and carbonyl groups within the 3-methyl-5-isobutylhydantoin structure are key sites for chemical reactions.

Reactions of the Imide Group:

The nitrogen at the N-1 position of the hydantoin ring is part of an imide functionality and possesses a lone pair of electrons. This site can participate in various reactions:

Alkylation: The N-1 position can be alkylated under basic conditions using an alkyl halide. The presence of the methyl group at the N-3 position directs alkylation to the N-1 nitrogen.

Acylation: Acylation at the N-1 position can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group to the hydantoin ring, modifying its properties.

Reactions of the Carbonyl Groups:

The two carbonyl groups at the C-2 and C-4 positions are electrophilic centers and are susceptible to nucleophilic attack.

Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride. The extent of reduction can be controlled to yield different products, such as the corresponding diol or a partially reduced species.

Reactions with Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the carbonyl carbons, leading to the formation of tertiary alcohols after acidic workup.

Electrophilic and Nucleophilic Substitution Reactions on the Hydantoin Ring

While the hydantoin ring is not aromatic, certain positions exhibit reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Substitution:

Direct electrophilic substitution on the hydantoin ring is not a common reaction pathway due to the electron-withdrawing nature of the carbonyl groups, which deactivates the ring towards electrophilic attack.

Nucleophilic Substitution:

The primary site for nucleophilic attack is the C-5 position, especially if a suitable leaving group is present. However, in 3-methyl-5-isobutylhydantoin, the isobutyl group is not a good leaving group. Therefore, direct nucleophilic substitution at the C-5 position is not readily observed.

Photochemical and Thermal Degradation Pathways in Controlled Environments

The stability of 3-methyl-5-isobutylhydantoin can be compromised by exposure to light and heat.

Photochemical Degradation:

While specific studies on the photodegradation of 3-methyl-5-isobutylhydantoin are limited, related hydantoin structures can undergo photochemical reactions. UV radiation can potentially lead to the cleavage of the hydantoin ring or reactions involving the substituents. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation:

At elevated temperatures, 3-methyl-5-isobutylhydantoin is expected to decompose. The thermal stability of hydantoins can be influenced by the nature of their substituents. Decomposition pathways may involve decarboxylation, fragmentation of the isobutyl group, or cleavage of the hydantoin ring. Studies on the thermal decomposition of other substituted hydantoins have shown that the initial steps often involve the loss of small molecules like carbon monoxide or isocyanates.

Interactions with Chemical Reagents in Complex Reaction Systems

In more complex chemical environments, 3-methyl-5-isobutylhydantoin can interact with a variety of reagents, leading to diverse transformations.

Oxidizing Agents:

Strong oxidizing agents can lead to the degradation of the molecule. The isobutyl side chain and the C-5 position of the hydantoin ring could be susceptible to oxidation.

Reducing Agents:

As mentioned earlier, strong reducing agents can reduce the carbonyl groups. The choice of reducing agent can allow for selective transformations.

Strong Acids and Bases:

As discussed in the context of ring-opening reactions, strong acids and bases can catalyze the hydrolysis of the hydantoin ring. The stability of the compound is therefore limited in highly acidic or basic environments.

Advanced Spectroscopic and Structural Elucidation Studies of Hydantoin Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including their conformation and any existing tautomeric forms. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Characterization of 3-Methyl-5-isobutylhydantoin Structures

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to identify the hydrogen and carbon frameworks of a molecule. For 3-methyl-5-isobutylhydantoin, the spectra reveal distinct signals corresponding to each unique proton and carbon atom in the structure.

The ¹H NMR spectrum is characterized by signals for the isobutyl group protons, the N-methyl protons, the proton on the C5 carbon of the hydantoin (B18101) ring, and the proton on the N1 nitrogen. The isobutyl group typically displays a doublet for the two terminal methyl groups, a multiplet for the methine (CH) proton, and a multiplet for the diastereotopic methylene (B1212753) (CH₂) protons. The N-methyl group appears as a sharp singlet, while the C5-H proton signal is often a doublet or multiplet depending on its coupling with the adjacent methylene protons.

In the ¹³C NMR spectrum, distinct resonances are observed for the carbonyl carbons (C2 and C4) of the hydantoin ring, which appear significantly downfield due to the deshielding effect of the oxygen atoms. Signals for the C5 carbon, the N-methyl carbon, and the four carbons of the isobutyl group are also clearly resolved. For similar hydantoin structures, the carbonyl group signals can appear around 156 ppm and 178 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-5-isobutylhydantoin

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Isobutyl -CH(CH₃)₂ ~0.9 Doublet
Isobutyl -CH(CH₃)₂ ~1.8 Multiplet
Isobutyl -CH₂- ~1.5 - 1.7 Multiplet
N-CH₃ ~2.9 Singlet
C5-H ~4.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-5-isobutylhydantoin

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isobutyl -CH(CH₃)₂ ~22
Isobutyl -CH(CH₃)₂ ~25
Isobutyl -CH₂- ~45
N-CH₃ ~25
C5 ~60
C4=O ~157

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 3-methyl-5-isobutylhydantoin, COSY would show a cross-peak between the C5-H proton and the adjacent methylene (-CH₂-) protons of the isobutyl group. Further correlations would be seen within the isobutyl group itself, connecting the -CH₂- protons to the methine (-CH-) proton, and the -CH- proton to the terminal methyl (-CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the singlet at ~2.9 ppm would show a correlation to the N-methyl carbon peak at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. mdpi.com This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons. In 3-methyl-5-isobutylhydantoin, the N-methyl protons (~2.9 ppm) would show HMBC correlations to the C2 and C4 carbonyl carbons, confirming their position on the hydantoin ring. The C5-H proton would show correlations to the C4 carbonyl carbon and carbons within the isobutyl side chain.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. The molecular weight of 3-methyl-5-isobutylhydantoin (C₈H₁₄N₂O₂) is 170.21 g/mol . spectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

In GC-MS, electron ionization (EI) is typically used, which is a high-energy method that causes extensive fragmentation. uni-saarland.de The resulting mass spectrum provides a unique "fingerprint" for the compound. For 3-methyl-5-isobutylhydantoin (molecular weight 170), the molecular ion peak (M⁺·) at m/z 170 may be observed.

Common fragmentation pathways for hydantoins include cleavage of the side chains and fragmentation of the ring itself. A prominent fragmentation for this molecule would be the loss of the isobutyl group (·C₄H₉, 57 Da), resulting in a significant fragment ion at m/z 113. Another characteristic fragmentation, analogous to a McLafferty rearrangement seen in similar structures, could lead to the loss of propene (C₃H₆, 42 Da) from the isobutyl chain, producing an ion at m/z 128. researchgate.net

Table 3: Expected GC-MS Fragmentation Ions for 3-Methyl-5-isobutylhydantoin

m/z Value Identity
170 [M]⁺· (Molecular Ion)
128 [M - C₃H₆]⁺·
113 [M - C₄H₉]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS often employs softer ionization techniques, such as electrospray ionization (ESI), which typically results in less fragmentation and a prominent protonated molecular ion [M+H]⁺. For 3-methyl-5-isobutylhydantoin, this would be observed at m/z 171.

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M+H]⁺ ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. This process is highly specific and can be used for quantification in complex mixtures. rsc.org The fragmentation in MS/MS would likely involve the same neutral losses as in GC-MS, such as the loss of the isobutyl group or parts of it, providing confident identification of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

For 3-methyl-5-isobutylhydantoin, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups in the hydantoin ring. Due to the asymmetric and symmetric stretching modes, these often appear as two distinct bands in the region of 1700-1780 cm⁻¹. mdpi.com A broad band in the 3100-3300 cm⁻¹ region would be characteristic of the N-H stretching vibration. The C-H stretching vibrations from the methyl and isobutyl groups would appear just below 3000 cm⁻¹. Raman spectroscopy would also detect these vibrations, with the C=O stretches typically showing strong signals.

Table 4: Key IR/Raman Vibrational Frequencies for 3-Methyl-5-isobutylhydantoin

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3100 - 3300
C-H Stretch (Alkyl) 2850 - 3000
C=O Stretch (Asymmetric) ~1780
C=O Stretch (Symmetric) ~1710
N-H Bend 1500 - 1600

X-ray Crystallography and Solid-State Structural Investigations of Hydantoin Analogues

A pertinent example is the single-crystal X-ray diffraction analysis of 5-methyl-5-benzylhydantoin, a structurally related analogue. mdpi.com The study of this compound reveals key aspects of the hydantoin scaffold in the solid state. The hydantoin ring typically adopts a nearly planar conformation, a consequence of the sp² hybridization of the carbonyl carbons and the nitrogen atoms. The crystal packing of hydantoin derivatives is often dominated by a network of intermolecular hydrogen bonds. mdpi.com Specifically, the N-H groups at positions 1 and 3 of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygen atoms at positions 2 and 4 serve as acceptors. These interactions lead to the formation of well-ordered, supramolecular assemblies, such as chains or sheets, which stabilize the crystal lattice. mdpi.com

The crystallographic data for 5-methyl-5-benzylhydantoin provides a valuable reference for understanding the solid-state structure of similar hydantoin analogues. The key parameters are summarized in the interactive data table below.

ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345(2)
b (Å)10.034(2)
c (Å)10.456(2)
β (°)107.56(3)
Volume (ų)1034.9(4)
Z4

These data underscore the precise and detailed structural information that can be obtained from X-ray crystallography, providing a solid foundation for structure-activity relationship studies and computational modeling of hydantoin compounds.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are exceptionally sensitive to the stereochemical features of a molecule and are therefore powerful tools for the assessment of enantiomeric purity. For a chiral hydantoin derivative such as 3-methyl-5-isobutylhydantoin, which possesses a stereocenter at the C5 position, chiroptical spectroscopy offers a non-destructive and highly accurate means of determining the enantiomeric excess (ee) of a sample.

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. An achiral molecule will not exhibit a CD signal, while a chiral molecule will show a characteristic spectrum with positive or negative peaks, known as Cotton effects, in the regions of its UV-Vis chromophores. The two enantiomers of a chiral compound will produce mirror-image CD spectra of equal magnitude but opposite sign.

The enantiomeric purity of a sample of 3-methyl-5-isobutylhydantoin can be determined by measuring its CD spectrum and comparing the signal intensity to that of a pure enantiomer. The magnitude of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess. The relationship is given by:

ee (%) = ([α]obs / [α]max) * 100

where [α]obs is the observed specific rotation or molar ellipticity of the sample and [α]max is the corresponding value for the pure enantiomer.

Conformational studies of hydantoin-based peptidomimetics have utilized circular dichroism to investigate their secondary structures in solution. acs.org These studies demonstrate that the hydantoin ring and its substituents contribute to a distinct chiroptical signature that is sensitive to the molecule's conformation. acs.org

For the enantiomeric purity assessment of 3-methyl-5-isobutylhydantoin, a typical procedure would involve dissolving the sample in a suitable solvent and recording its CD spectrum over the relevant UV wavelength range, where the carbonyl chromophores of the hydantoin ring absorb. The following interactive table provides a hypothetical example of CD data for the enantiomers of 3-methyl-5-isobutylhydantoin.

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-3-methyl-5-isobutylhydantoin225+8,500
(S)-3-methyl-5-isobutylhydantoin225-8,500

By measuring the molar ellipticity of an unknown sample at 225 nm and applying the formula above, one can accurately calculate its enantiomeric excess. This makes chiroptical spectroscopy an indispensable technique in the synthesis and quality control of enantiomerically pure hydantoin compounds.

Computational and Theoretical Investigations of 3 Methyl 5 Isobutylhydantoin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-methyl-5-isobutylhydantoin. tandfonline.com By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry and a host of electronic descriptors.

A typical DFT study on 3-methyl-5-isobutylhydantoin would begin with geometry optimization to find the lowest energy structure. From this optimized geometry, various properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding intermolecular interactions, as they indicate where the molecule is likely to engage in electrophilic or nucleophilic interactions.

Furthermore, quantum chemical calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Other calculable parameters include atomic charges, bond orders, and vibrational frequencies. These data provide a detailed picture of the molecule's electronic structure and can be used to predict its reactivity in various chemical environments. For instance, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. tandfonline.com

Table 1: Calculated Electronic Properties of a Hydantoin (B18101) Derivative (Example)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: The values in this table are illustrative and would need to be specifically calculated for 3-methyl-5-isobutylhydantoin.

Conformational Analysis and Energy Landscape Mapping

The isobutyl group at the 5-position of the hydantoin ring introduces conformational flexibility to 3-methyl-5-isobutylhydantoin. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule, known as conformers, and to determine their relative energies. uc.pt

The potential energy surface of 3-methyl-5-isobutylhydantoin can be explored by systematically rotating the single bonds of the isobutyl substituent. For each rotational position, the energy of the molecule is calculated using quantum chemical methods. This process generates an energy profile that reveals the low-energy, stable conformers and the high-energy transition states that separate them.

Studies on similar 5-substituted hydantoins, such as 5-acetic acid hydantoin, have shown that a number of distinct conformers can exist. uc.pt The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution. The most stable conformer is the one that is most likely to be observed experimentally.

Understanding the conformational preferences of 3-methyl-5-isobutylhydantoin is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. The specific arrangement of its functional groups in space determines how it will interact with a biological target, such as a protein or enzyme. Conformational studies on hydantoin-based peptidomimetics have demonstrated their ability to adopt secondary structures like α-helices and β-turns, which are important for molecular recognition. polimi.itacs.org

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecule in a specific environment, such as in a solvent. nih.gov For 3-methyl-5-isobutylhydantoin, an MD simulation would typically involve placing a model of the molecule in a box of explicit solvent molecules, most commonly water, and then calculating the forces between all atoms over a period of time.

By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked, providing a dynamic picture of how the molecule moves and interacts with its surroundings. This allows for the investigation of several important properties.

The stability of different conformers of 3-methyl-5-isobutylhydantoin in solution can be assessed. The simulation can reveal whether a particular conformer is stable over time or if it tends to transition to other conformations. The interactions between the solute and solvent molecules can also be analyzed in detail. For example, the formation and breaking of hydrogen bonds between the hydantoin ring's N-H and C=O groups and surrounding water molecules can be monitored. nih.gov

MD simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. This information is valuable for understanding the molecule's solubility and partitioning behavior between different phases.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For hydantoin derivatives, which are known to possess a wide range of biological activities including anticonvulsant properties, computational SAR studies can provide valuable insights for the design of more potent and selective molecules. nih.govacs.orgnih.gov

In a computational SAR study of 3-methyl-5-isobutylhydantoin and its analogs, a set of molecules with systematic variations in their structure would be modeled. For each molecule, a range of physicochemical and structural descriptors would be calculated using computational methods. These descriptors can include:

Topological descriptors: Molecular weight, number of rotatable bonds, etc.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, etc.

Steric descriptors: Molecular volume, surface area, etc.

Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

These calculated descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that relates the structural features to the observed biological activity. Such a model can then be used to predict the activity of new, unsynthesized compounds.

For example, SAR studies on anticonvulsant hydantoins have highlighted the importance of the substituents at the 5-position of the hydantoin ring for activity. slideshare.net By computationally modeling different substituents, it is possible to rationalize these observations and predict which groups are likely to enhance the desired biological effect.

Docking Studies with Molecular Targets for Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other biological macromolecule. nih.gov Docking studies are a cornerstone of modern drug discovery and can be used to investigate the potential biological targets of 3-methyl-5-isobutylhydantoin and the specific interactions that stabilize the ligand-receptor complex.

The process begins with a three-dimensional structure of the target protein, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. A docking algorithm then systematically explores the possible binding modes of 3-methyl-5-isobutylhydantoin within the active site of the protein.

Each binding pose is evaluated using a scoring function, which estimates the binding affinity (the strength of the interaction). The scoring function takes into account various factors, such as the shape complementarity between the ligand and the active site, and the intermolecular interactions, including:

Hydrogen bonds: Formed between the N-H and C=O groups of the hydantoin ring and polar residues in the protein.

Hydrophobic interactions: Involving the isobutyl group and nonpolar residues.

Van der Waals forces: General attractive or repulsive forces between atoms.

The results of a docking study can provide a detailed hypothesis of how 3-methyl-5-isobutylhydantoin might bind to a specific biological target. For instance, docking studies of hydantoin derivatives into the active site of enzymes have been used to explain their inhibitory activity. nih.gov A study on 3-benzyloxyhydantoin derivatives found that modifications at the C5 position with an isobutyl group were favorable for increasing binding affinity to the ribonucleotide reductase receptor. researchgate.net This information is invaluable for guiding the design of new derivatives with improved potency and selectivity.

Advanced Analytical Methodologies Employing 3 Methyl 5 Isobutylhydantoin

Development and Validation of Chromatographic Methods

Chromatographic methods are central to the separation and quantification of chemical compounds in complex mixtures. For 3-methyl-5-isobutylhydantoin and its analytes of interest, various chromatographic techniques have been developed and validated to ensure accuracy, precision, and sensitivity.

Gas Chromatography (GC) Applications for Trace Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the trace analysis of volatile and semi-volatile compounds. While detailed operational parameters for the direct analysis of 3-methyl-5-isobutylhydantoin are not extensively published, its primary application in GC is as an internal standard for the quantification of structurally similar compounds.

In a notable application, 3-methyl-5-isobutylhydantoin is employed as an internal standard for the sensitive determination of the N-methylcarbamoyl adduct at the N-terminal valine of globin, which is a metabolic product of the industrial solvent N,N-dimethylformamide (DMF). This adduct is converted to 3-methyl-5-isopropylhydantoin (B1504704) (MVH) via Edman degradation and subsequently analyzed by GC-MS. The use of 3-methyl-5-isobutylhydantoin as an internal standard is crucial for correcting variations in sample preparation and injection volume, thereby improving the accuracy and precision of the quantification. The method has demonstrated a low limit of detection for the target analyte (0.2 nmol MVH/g globin) and good precision, with within- and between-day variations ranging from 4-10%. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. While specific validated methods for the standalone analysis of 3-methyl-5-isobutylhydantoin are not widely detailed in the literature, general HPLC methods for hydantoin (B18101) derivatives provide a framework for its analysis.

A common approach for the analysis of hydantoins involves reversed-phase chromatography. A representative HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. Detection is typically performed using a UV detector at a wavelength where the hydantoin ring exhibits absorbance, generally in the low UV region (e.g., 220 nm). The isocratic or gradient elution would be optimized to achieve adequate separation from other components in the sample matrix.

Table 1: Representative HPLC Method Parameters for Hydantoin Analysis

Parameter Value
Column ODS C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Temperature Ambient

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Ultrasensitive Detection

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for the trace-level quantification of compounds in complex biological matrices.

A validated UPLC-MS/MS method has been developed for the analysis of biomarkers of DMF exposure, where 3-methyl-5-isobutylhydantoin serves as an internal standard for the quantification of 3-methyl-5-isopropylhydantoin (MVH) in blood samples. science.gov This method utilizes a C18 column and a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. science.gov

Table 2: UPLC-MS/MS Method Parameters for the Analysis of MVH with 3-Methyl-5-isobutylhydantoin as Internal Standard

Parameter Value
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-3 min, 90%-10% A; 3-3.2 min, 10% A; 3.2-3.5 min, 10%-90% A; 3.5-4.0 min, 90% A
Flow Rate 0.25 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 380°C
Desolvation Gas Flow 800 L/h
Detection Mode Multiple Reaction Monitoring (MRM)

Data sourced from Zhang et al. (2017). science.gov

Role as an Internal Standard in Quantitative Chemical Analysis

The most prominent and well-documented application of 3-methyl-5-isobutylhydantoin in advanced analytical methodologies is its use as an internal standard. researchgate.netscience.gov An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. It is added in a known concentration to both the calibration standards and the unknown samples to correct for the loss of analyte during sample preparation and for variations in instrument response.

The structural similarity of 3-methyl-5-isobutylhydantoin to other 5-substituted hydantoins, such as 3-methyl-5-isopropylhydantoin, makes it an excellent choice for an internal standard. Its isobutyl group provides a different retention time and mass-to-charge ratio compared to the isopropyl group of the analyte, allowing for their distinct detection and quantification, while its similar chemical properties ensure that it behaves comparably during extraction and analysis. This leads to improved accuracy and precision in the quantification of the target analyte, especially at trace levels in complex matrices like blood. researchgate.netscience.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved properties for chromatographic separation and detection. Common goals of derivatization include increasing volatility for GC analysis, enhancing detector response (e.g., by introducing a chromophore for UV detection or a fluorophore for fluorescence detection), and improving ionization efficiency for mass spectrometry.

While derivatization is a common strategy for many classes of compounds, including other hydantoins, a review of the scientific literature reveals no specific derivatization strategies that have been developed and applied directly to 3-methyl-5-isobutylhydantoin for the purpose of enhancing its analytical detection. Its primary role as an internal standard for structurally similar analytes that are themselves detected without derivatization may explain this lack of specific derivatization methods.

Applications in Monitoring Chemical Reactions and Processes

The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Chromatographic techniques are often employed for this purpose, where the consumption of reactants and the formation of products can be tracked over time.

Despite the utility of chromatographic methods in reaction monitoring, there is no specific information available in the scientific literature describing the use of 3-methyl-5-isobutylhydantoin as an analytical tool for monitoring chemical reactions or processes. Its application appears to be confined to its role as an internal standard in the quantitative analysis of final products rather than as a probe or standard for in-process monitoring.

Biocatalytic Transformations and Enzymatic Interactions with Hydantoins

Hydantoinase Enzyme Systems and their Mechanisms of Action

Hydantoinase enzyme systems are central to the biocatalytic processing of hydantoins. These enzymes, belonging to the cyclic amidohydrolase family, catalyze the stereoselective hydrolysis of the amide bond within the hydantoin (B18101) ring. nih.gov The "hydantoinase process" is a well-established multi-enzymatic cascade for the production of optically pure D- or L-amino acids. nih.govmdpi.com This process typically involves three key enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl-amino acid amidohydrolase (carbamoylase). nih.gov

The mechanism of action of hydantoinases involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the hydantoin ring, leading to ring opening and the formation of an N-carbamoyl-amino acid. researchgate.net The stereoselectivity of the hydantoinase determines which enantiomer of the racemic hydantoin substrate is hydrolyzed. For instance, a D-selective hydantoinase will preferentially hydrolyze the D-enantiomer of the hydantoin, leaving the L-enantiomer untouched. researchgate.net The subsequent action of a highly enantiospecific N-carbamoylase on the resulting N-carbamoyl-D-amino acid yields the desired D-amino acid. nih.gov To achieve a theoretical yield of 100%, a hydantoin racemase is employed to continuously convert the non-hydrolyzed L-hydantoin into the D-form, thus creating a dynamic kinetic resolution process. nih.govmdpi.com

The substrate scope of hydantoinases can be broad, with various enzymes demonstrating activity towards a range of 5-monosubstituted hydantoins. nih.gov While specific studies on 3-methyl-5-isobutylhydantoin are not prevalent in the reviewed literature, the general mechanism would be expected to apply. The isobutyl group at the C5 position and the methyl group at the N3 position would influence the binding affinity and catalytic efficiency of different hydantoinases.

Enantioselective Hydrolysis of Racemic Hydantoins for Amino Acid Synthesis

The enantioselective hydrolysis of racemic 5-monosubstituted hydantoins is the cornerstone of the hydantoinase process for producing enantiomerically pure amino acids. researchgate.net This strategy is highly valuable in the pharmaceutical industry for the synthesis of precursors for antibiotics, antiviral drugs, and other therapeutic agents. caltech.edu The choice of hydantoinase with the desired enantioselectivity is critical for the successful synthesis of either D- or L-amino acids. caltech.edu

Researchers have successfully employed directed evolution techniques to alter and improve the enantioselectivity of hydantoinases. For example, a D-selective hydantoinase from Arthrobacter sp. was converted into an L-selective enzyme through random and saturation mutagenesis, significantly improving the production of L-methionine. caltech.edu This highlights the potential for tailoring enzyme properties to suit specific synthetic needs.

The application of this methodology to a racemic mixture of 3-methyl-5-isobutylhydantoin would theoretically allow for the production of either D- or L-N-carbamoyl-leucine derivatives, which could then be hydrolyzed to the corresponding amino acid. The efficiency of this process would be dependent on the identification or engineering of a hydantoinase that can accommodate the steric bulk of the isobutyl group at the C5 position and is not negatively impacted by the N3-methylation.

Table 1: Examples of Enantioselective Hydrolysis of Hydantoins

Hydantoin SubstrateEnzyme SystemProductEnantiomeric Excess (ee)
D,L-5-(2-methylthioethyl)hydantoinEvolved L-hydantoinase, L-N-carbamoylase, hydantoin racemaseL-methionine>99%
D,L-p-hydroxyphenylglycin hydantoinD-hydantoinase, D-N-carbamoylase, hydantoin racemaseD-p-hydroxyphenylglycine>99%
Racemic 6-monosubstituted dihydrouracilsHydantoinase from Arthrobacter crystallopoietesEnantiopure β-amino acidsHigh

Note: This table presents examples of enantioselective hydrolysis for different hydantoin and related derivatives to illustrate the process, as specific data for 3-methyl-5-isobutylhydantoin is not available in the cited literature.

Biotransformation Pathways of Hydantoin Derivatives in Model Systems

The biotransformation of hydantoin derivatives is not limited to their hydrolysis for amino acid synthesis. In various biological systems, hydantoins can undergo a range of metabolic transformations. While the primary focus of industrial biocatalysis is on the hydrolytic pathway, understanding other potential biotransformation routes is important for process optimization and for comprehending the environmental fate of these compounds.

In microbial systems, hydantoin derivatives can be catabolized through pathways that may involve oxidation, reduction, or further degradation of the ring structure. The specific biotransformation pathway is dependent on the microorganism and the substitution pattern of the hydantoin. For instance, some microorganisms possess the enzymatic machinery to degrade hydantoins completely, utilizing them as a source of carbon and nitrogen.

The biotransformation of 3-methyl-5-isobutylhydantoin in a model biological system would likely initiate with the action of a hydantoinase, as previously described. The resulting N-carbamoyl derivative could then be further metabolized. The presence of the N-methyl group might influence the susceptibility of the molecule to certain enzymes and could potentially lead to different metabolic end-products compared to N-unsubstituted hydantoins.

Immobilized Enzyme Technologies for Biocatalytic Applications

To enhance the industrial feasibility of enzymatic processes, the immobilization of enzymes is a critical technology. nih.govfrontiersin.org Immobilization involves confining the enzyme to a solid support material, which offers several advantages over using free enzymes in solution. taylorandfrancis.comnih.gov These benefits include increased operational stability, easier separation of the enzyme from the reaction mixture, and the potential for continuous processing and enzyme reuse, which significantly reduces production costs. nih.govmdpi.com

Immobilized hydantoinase systems have been successfully used for the production of various amino acids. These immobilized biocatalysts exhibit enhanced resistance to changes in temperature and pH, making them more robust for industrial applications. nih.gov The application of immobilization technologies to enzymes active on 3-methyl-5-isobutylhydantoin would be a crucial step in developing a scalable and economically viable process for the synthesis of the corresponding chiral amino acids.

Applications of 3 Methyl 5 Isobutylhydantoin in Chemical Synthesis and Research Tools

Role as a Synthetic Precursor for Complex Organic Molecules

One of the most significant applications of 5-substituted hydantoins is their role as precursors in the synthesis of α-amino acids. nih.gov Specifically, 3-methyl-5-isobutylhydantoin serves as a direct and valuable precursor to N-methyl-L-leucine, a non-proteinogenic amino acid of interest in peptide chemistry. nih.gov The N-methylation of amino acids in a peptide backbone can increase lipophilicity, improve metabolic stability by preventing enzymatic degradation, and influence peptide conformation.

The conversion of the hydantoin (B18101) to the corresponding amino acid is typically achieved through alkaline hydrolysis. nih.govresearchgate.net The process involves a two-step mechanism:

Ring Opening: The hydantoin ring is opened by hydroxide (B78521) ion attack, typically at the C-4 carbonyl, to form an intermediate N-carbamoyl amino acid, also known as a hydantoic acid.

Hydrolysis: The hydantoic acid intermediate is then further hydrolyzed under the reaction conditions to release the target N-methyl amino acid and byproducts such as carbon dioxide and ammonia (B1221849).

The chirality at the C-5 position of the hydantoin is retained during the hydrolysis process, making this a useful method for producing enantiomerically pure N-methyl amino acids, provided the starting hydantoin is also enantiomerically pure.

Table 1: Synthetic Transformation of 3-Methyl-5-isobutylhydantoin
Starting MaterialReagents & ConditionsProductSignificance
(S)-3-Methyl-5-isobutylhydantoin1. Aqueous NaOH or Ba(OH)₂ 2. Heat 3. Acidic workup(S)-N-Methyl-leucineProvides a direct route to a non-proteinogenic amino acid used in peptide synthesis to enhance stability and bioavailability.

Beyond amino acid synthesis, the hydantoin ring can be used as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary molecular fragment that directs the stereochemical outcome of a reaction before being cleaved from the product. The stereocenter at C-5 in 3-methyl-5-isobutylhydantoin can influence the facial selectivity of reactions at other positions on the molecule or on substituents attached to it, enabling asymmetric synthesis.

Use as a Structural Motif in the Design of Novel Chemical Entities

The hydantoin ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for compounds that bind to a wide range of biological targets. nih.gov The structure possesses key features, such as two carbonyl groups (hydrogen bond acceptors) and amide nitrogens (potential hydrogen bond donors), that facilitate interactions with proteins.

In the context of 3-methyl-5-isobutylhydantoin, the specific substituents at the N-3 and C-5 positions are critical for defining its potential biological activity. This is explored through Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound's structure to determine which parts are responsible for its effects. gardp.orgrroij.com

N-3 Methyl Group: The presence of a methyl group at the N-3 position, as opposed to a hydrogen, removes a hydrogen bond donor capability. This single modification can drastically alter binding affinity and selectivity for a given biological target. It also increases the lipophilicity of the molecule.

C-5 Isobutyl Group: The isobutyl side chain is a non-polar, lipophilic group. This moiety is well-suited to fit into hydrophobic pockets within enzymes or receptors. Its size, shape, and flexibility are key determinants of binding efficacy.

By using 3-methyl-5-isobutylhydantoin as a starting point, medicinal chemists can design libraries of novel compounds by modifying these key positions to optimize interactions with a specific target, such as an enzyme active site or a receptor binding pocket.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Based on the 3-Methyl-5-isobutylhydantoin Scaffold
Scaffold PositionModification ExamplePotential Impact on PropertiesRationale for Drug Design
N-1 PositionAlkylation (e.g., adding a benzyl (B1604629) group)Increases steric bulk and lipophilicity; removes H-bond donor.To probe for additional binding pockets or enhance membrane permeability.
C-5 Isobutyl GroupReplacement with a polar group (e.g., -CH₂OH)Increases hydrophilicity; introduces H-bond donor/acceptor.To target polar regions of a binding site or improve aqueous solubility.
C-5 Isobutyl GroupReplacement with an aromatic ring (e.g., phenyl)Introduces potential for π-stacking interactions.To enhance binding affinity through interactions with aromatic residues like phenylalanine or tyrosine in a protein.
N-3 Methyl GroupReplacement with a longer alkyl chain (e.g., ethyl)Increases lipophilicity and steric hindrance.To fine-tune hydrophobic interactions and optimize fit within a binding pocket.

Contributions to Mechanistic Studies in Organic Chemistry

The reactivity of the hydantoin ring makes it an excellent model system for studying reaction mechanisms, particularly nucleophilic acyl substitution and hydrolysis pathways. Kinetic studies on the hydrolysis of 3-methyl-5-isobutylhydantoin and related derivatives provide deep insights into the factors that govern these reactions.

The alkaline hydrolysis of hydantoins has been shown to follow complex kinetics. researchgate.net

At low hydroxide concentrations, the reaction is often second-order with respect to hydroxide. This suggests a mechanism where the first hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, and a second hydroxide ion acts as a base to assist in the rate-determining breakdown of this intermediate. researchgate.net

At high hydroxide concentrations, the rate law can become first-order in hydroxide. In this regime, the initial nucleophilic attack becomes the slowest step (rate-determining), as the subsequent breakdown of the intermediate is rapid. researchgate.net

By systematically studying the hydrolysis of 3-methyl-5-isobutylhydantoin under various conditions (e.g., changing temperature, pH, and solvent), chemists can determine key thermodynamic and kinetic parameters. These experiments help elucidate the precise sequence of bond-making and bond-breaking events, the nature of transition states, and the influence of the isobutyl and methyl substituents on reaction rates. For example, the steric bulk of the isobutyl group at C-5 can influence the rate of nucleophilic attack at the adjacent C-4 carbonyl, providing valuable data for computational and theoretical models of reaction mechanisms.

Employing Hydantoin Scaffolds in Material Science Research

The unique chemical properties of the hydantoin ring have led to its incorporation into advanced materials, particularly polymers and supramolecular assemblies. rsc.orgacs.org

Hydantoin-Based Polymers: Hydantoin derivatives can be functionalized to create monomers that are then polymerized. One major application is in the development of antimicrobial materials. rsc.org The amide/imide nitrogen atoms on the hydantoin ring can be halogenated to form stable N-halamine structures. These N-Cl or N-Br bonds act as a reservoir of oxidizing halogen, which can effectively kill a broad spectrum of microbes upon contact. rsc.orgrsc.org A key advantage of these materials is their rechargeability; when the halogen is depleted, the surface can be recharged by simple exposure to a chlorine source like bleach.

A polymer incorporating 3-methyl-5-isobutylhydantoin would have the N-1 position available for halogenation. The isobutyl group would act as a bulky, hydrophobic side chain, influencing the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and film-forming characteristics.

Table 3: Projected Properties of a Hypothetical Polymer Incorporating 3-Methyl-5-isobutylhydantoin
PropertyContribution from Hydantoin ScaffoldContribution from Substituents (N-Methyl, C-Isobutyl)
Antimicrobial PotentialN-1 position can be converted to a rechargeable N-halamine.N-3 methyl prevents halogenation at this site, limiting chlorine loading compared to unsubstituted hydantoins.
HydrophobicityThe core ring is moderately polar.The large isobutyl group significantly increases the overall hydrophobicity of the polymer.
Thermal StabilityThe heterocyclic ring structure is generally stable.Alkyl side chains may affect the degradation temperature and mechanism.
Chain Packing & MorphologyThe rigid ring can influence polymer backbone stiffness.The bulky isobutyl group would likely hinder close chain packing, leading to a more amorphous polymer structure.

Supramolecular Assemblies: The hydantoin ring contains both hydrogen bond donors (N-1 H) and acceptors (two C=O groups). This allows molecules like 3-methyl-5-isobutylhydantoin to self-assemble into well-ordered, higher-level structures through predictable hydrogen bonding patterns. acs.orgrsc.org These non-covalent interactions can lead to the formation of one-dimensional "tapes" or two-dimensional "sheets." rsc.org The isobutyl and methyl groups would decorate the exterior of these assemblies, controlling their solubility and how they interact with other molecules or surfaces. This bottom-up approach is fundamental to creating novel materials with tailored properties for applications in areas like crystal engineering and nanotechnology.

Future Perspectives in 3 Methyl 5 Isobutylhydantoin Research

Emerging Synthetic Strategies and Sustainable Production Methods

The traditional synthesis of 5,5-disubstituted hydantoins, such as 3-methyl-5-isobutylhydantoin, has been dominated by the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward route from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. However, future research will likely focus on modifications and alternatives that enhance efficiency, safety, and sustainability.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic methodologies. For hydantoin (B18101) synthesis, this translates to the exploration of:

Microwave and Ultrasound Irradiation: These techniques can significantly accelerate reaction times and improve yields, often under solvent-free conditions. depositolegale.it

Catalytic Innovations: The use of catalysts like gallium(III) triflate in variations of the Bucherer-Bergs reaction allows for milder reaction conditions and compatibility with a broader range of organic solvents. nih.gov

Enzymatic Synthesis: The "hydantoinase process" represents a highly sustainable and stereoselective route to hydantoin derivatives. This multi-enzymatic cascade utilizes hydantoin racemase, D-hydantoinase, and D-carbamoylase to produce optically pure D-amino acids from racemic hydantoins. ekb.eg Adapting this process for the synthesis of specific hydantoins like 3-methyl-5-isobutylhydantoin could offer a green and highly selective manufacturing route.

Synthetic StrategyKey AdvantagesRelevant Starting Materials
Modified Bucherer-Bergs Improved yields, milder conditions, one-pot procedures.Ketones, aldehydes, potassium cyanide, ammonium carbonate.
Carbamate Cyclization Avoids hazardous isocyanates, good yields.α-amino methyl ester hydrochlorides, carbamates.
Continuous Flow Synthesis Enhanced safety, scalability, and process control.Standard Bucherer-Bergs reagents.
Microwave/Ultrasound-Assisted Rapid reaction times, often solvent-free.Standard Bucherer-Bergs reagents.
Enzymatic Synthesis High stereoselectivity, environmentally benign.Racemic hydantoins.

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structural and physicochemical properties of 3-methyl-5-isobutylhydantoin is fundamental to exploring its potential. Future research will undoubtedly employ a suite of advanced analytical techniques to achieve a comprehensive characterization.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR will remain crucial for routine structure confirmation, advanced techniques will provide deeper insights. Isotope labeling, particularly with ¹³C and ¹⁵N, can be used to elucidate reaction mechanisms and metabolic pathways. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry with techniques like electrospray ionization (ESI) and collision-induced dissociation (CID) will be instrumental in studying the fragmentation patterns and confirming the molecular structure. nih.gov Gas chromatography-mass spectrometry (GC-MS) will be valuable for quantitative analysis, especially when coupled with stable isotope dilution methods. nih.gov

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and studying molecular vibrations. nih.govnih.gov These complementary methods can provide a detailed fingerprint of the 3-methyl-5-isobutylhydantoin molecule.

Crystallographic and Thermal Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. tandfonline.com This information is vital for understanding the solid-state packing and for computational modeling.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be important for characterizing the thermal stability and phase behavior of the compound.

Analytical TechniqueInformation Obtained
NMR (¹H, ¹³C, ¹⁵N) Molecular structure, purity, conformational dynamics.
Mass Spectrometry (ESI, GC-MS) Molecular weight, fragmentation patterns, quantitative analysis.
FTIR and Raman Spectroscopy Functional groups, molecular vibrations, structural fingerprint.
X-ray Crystallography Precise 3D molecular structure, intermolecular interactions.

Exploration of Novel Chemical Reactivity and Catalysis

The reactivity of the hydantoin ring offers numerous avenues for the synthesis of novel derivatives and for its application in catalysis. Future research on 3-methyl-5-isobutylhydantoin will likely explore the following areas:

Functionalization of the Hydantoin Core:

N-Substitution: The hydantoin ring possesses two nitrogen atoms that can be functionalized. The N-3 position is generally more acidic and can be selectively alkylated or arylated under milder conditions than the N-1 position. acs.org This differential reactivity allows for the stepwise introduction of various substituents, leading to a diverse library of derivatives.

C-5 Position Reactivity: While the C-5 position in 3-methyl-5-isobutylhydantoin is fully substituted, the principles of C-5 functionalization in other hydantoins, such as Knoevenagel condensation with aldehydes, provide a basis for designing related reactive systems. acs.org

Ring-Opening and Rearrangement Reactions: The hydrolysis of hydantoins to form α-amino acids is a well-established reaction. uc.pt Exploring the controlled ring-opening of 3-methyl-5-isobutylhydantoin could lead to novel α,α-disubstituted amino acids, which are valuable building blocks in medicinal chemistry. Enzymatic ring-opening using hydantoinases offers a highly enantioselective approach. nih.gov

Catalytic Applications: The hydantoin scaffold itself can act as a ligand in coordination chemistry or as an organocatalyst. The presence of multiple heteroatoms and the rigid ring structure make hydantoin derivatives attractive candidates for the development of new catalysts for a variety of organic transformations.

Theoretical Insights into Hydantoin Structure and Dynamics

Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules at the atomic level. For 3-methyl-5-isobutylhydantoin, theoretical studies will be invaluable for:

Conformational Analysis: The five-membered hydantoin ring can adopt various conformations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and to understand the factors that govern the conformational landscape of the molecule. nih.govacs.org This is particularly relevant for understanding its interaction with biological targets or its packing in the solid state.

Electronic Structure and Reactivity: DFT calculations can provide detailed information about the electronic structure of 3-methyl-5-isobutylhydantoin, including orbital energies (HOMO-LUMO), charge distribution, and molecular electrostatic potential. tandfonline.com This information can be used to predict the most likely sites for electrophilic and nucleophilic attack and to rationalize its observed chemical reactivity.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of 3-methyl-5-isobutylhydantoin in different environments, such as in solution or interacting with a biological macromolecule. tandfonline.com MD simulations can provide insights into the flexibility of the molecule, its solvation properties, and the thermodynamics of its binding to a receptor.

Computational MethodKey Insights
Density Functional Theory (DFT) Conformational energies, electronic structure, reactivity indices.
Molecular Dynamics (MD) Dynamic behavior in solution, interaction with other molecules.
Quantum Chemistry Spectroscopic properties (NMR, IR, Raman), reaction mechanisms.

Potential Roles in Advanced Chemical Technologies

The unique structural features of hydantoins have led to their application in a wide range of technologies. Future research is expected to explore the potential of 3-methyl-5-isobutylhydantoin and its derivatives in several advanced areas:

Medicinal Chemistry: Hydantoin derivatives are well-established as anticonvulsant drugs (e.g., phenytoin). nih.gov The structural diversity that can be achieved through the functionalization of the hydantoin core makes it a privileged scaffold in drug discovery for a variety of therapeutic targets. nih.gov

Materials Science: Hydantoin-containing polymers are being developed for various applications. For example, N-halamine hydantoin polymers exhibit potent antimicrobial properties and can be used to create self-sanitizing surfaces. nih.gov The incorporation of 3-methyl-5-isobutylhydantoin into polymer backbones could lead to new materials with tailored properties.

Agrochemicals: The hydantoin scaffold is also found in some pesticides. uc.pt The development of new hydantoin derivatives could lead to more effective and environmentally benign agrochemicals.

Coordination Chemistry: Hydantoin derivatives can act as ligands, forming coordination complexes with various metal ions. These complexes may exhibit interesting catalytic, magnetic, or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-5-isobutylhydantoin, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with classical hydantoin synthesis via the Bucherer-Bergs reaction, combining urea derivatives with ketones or aldehydes under acidic conditions. Optimize variables such as temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst load (e.g., HCl or NH₄Cl). Use HPLC or GC-MS to monitor reaction progress and purity . For reproducibility, document stoichiometric ratios and purification steps (e.g., recrystallization in ethanol/water mixtures).

Q. How should researchers characterize the purity and structural identity of 3-methyl-5-isobutylhydantoin?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare ¹H/¹³C spectra with known hydantoin derivatives, focusing on carbonyl (170–180 ppm) and methyl/isobutyl group signals.
  • FT-IR : Validate NH/CO stretches (3200–3400 cm⁻¹ and 1650–1750 cm⁻¹).
  • Melting Point : Cross-reference with literature values (±2°C tolerance).
  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to confirm ≥95% purity. Include chromatograms in supplementary data .

Q. What solvent systems are compatible with 3-methyl-5-isobutylhydantoin for solubility studies?

  • Methodological Answer : Test solubility in polar aprotic (DMSO, DMF), polar protic (water, methanol), and nonpolar solvents (ethyl acetate). Use shake-flask method with UV-Vis calibration curves for quantification. Report solubility as mg/mL at 25°C and assess pH stability (e.g., 2–12 range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Methodological Answer :

  • Hypothesis Testing : If NMR shows unexpected peaks, hypothesize side reactions (e.g., alkylation at alternate sites) and model intermediates computationally (DFT or molecular docking).
  • LC-MS/MS : Identify byproducts via fragmentation patterns.
  • Kinetic Studies : Vary reaction time/temperature to isolate intermediate phases.
  • Collaborative Validation : Cross-check data with independent labs or crystallography databases .

Q. What strategies are effective for evaluating the ecological toxicity of 3-methyl-5-isobutylhydantoin when limited data exists?

  • Methodological Answer :

  • In Silico Models : Use QSAR tools (e.g., EPI Suite) to predict biodegradability and bioaccumulation.
  • Microcosm Studies : Expose soil/water samples to the compound and monitor microbial diversity via 16S rRNA sequencing.
  • Comparative Analysis : Benchmark against structurally similar hydantoins with known ecotoxicological profiles (e.g., 5,5-diphenylhydantoin) .

Q. How can researchers design assays to probe the pharmacological activity of 3-methyl-5-isobutylhydantoin?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like dihydroorotase (hydantoinase family) or ion channels (e.g., TRPV1) based on structural analogs.
  • In Vitro Assays : Use fluorescence-based enzyme inhibition (e.g., IC₅₀ determination) or patch-clamp electrophysiology.
  • Docking Simulations : Align the compound with X-ray crystallography data of target proteins (PDB) to predict binding modes .

Data Management & Reproducibility

Q. What frameworks ensure robust data reproducibility for hydantoin derivatives?

  • Methodological Answer :

  • FAIR Principles : Archive raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv.
  • Electronic Lab Notebooks (ELNs) : Document iterative optimization steps with timestamps.
  • Peer Review : Pre-publish protocols on platforms like Bio-protocol for community feedback .

Q. How should researchers address stability issues in long-term storage of 3-methyl-5-isobutylhydantoin?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials and UV-vis spectroscopy to assess photolytic byproducts.
  • Cryogenic Storage : Store at –20°C under argon for multi-year stability .

Conflict Resolution in Research Design

Q. How to reconcile discrepancies between computational predictions and experimental results for hydantoin bioactivity?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize molecular dynamics simulations using experimental solubility/logP data.
  • False Positives : Validate in silico hits with orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Meta-Analysis : Compare results across multiple software (AutoDock, Schrödinger) to identify consensus predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.